molecular formula C10H20ClN3 B12348470 N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride CAS No. 1856063-24-5

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride

Cat. No.: B12348470
CAS No.: 1856063-24-5
M. Wt: 217.74 g/mol
InChI Key: ZKHVHAAHPRLOKH-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at adjacent positions. The presence of the hydrochloride group indicates that it is in its salt form, which often enhances its solubility in water and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of a pyrazole aldehyde with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like ethanol under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine
  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1856063-24-5

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-3-5-6-11-7-10-8-12-13(4-2)9-10;/h8-9,11H,3-7H2,1-2H3;1H

InChI Key

ZKHVHAAHPRLOKH-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN(N=C1)CC.Cl

Origin of Product

United States

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